N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide
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Overview
Description
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . This compound, in particular, has garnered interest due to its potential antiviral and antimicrobial properties .
Preparation Methods
The synthesis of N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This reaction is carried out under specific conditions to ensure the desired product is obtained. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Aromatic substitution reactions are common, where different substituents can be introduced into the quinoxaline ring.
Common reagents used in these reactions include palladium catalysts, sodium acetate, and potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity . The exact molecular pathways involved are still under investigation, but it is known to affect various biological processes .
Comparison with Similar Compounds
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a quinoxaline core.
Carbadox: Used as a growth promoter in animal feed.
What sets this compound apart is its unique structure, which imparts specific biological activities that are being explored for various applications .
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22) |
InChI Key |
IFMRJCJHUJEJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(N=N3)C(=O)NCCCOC)C(=O)N2 |
Origin of Product |
United States |
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